![molecular formula C11H22O4 B125423 [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol CAS No. 158214-38-1](/img/structure/B125423.png)
[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol, also known as MK-2866 or Ostarine, is a selective androgen receptor modulator (SARM) that has gained significant attention in the scientific community due to its potential use in treating muscle wasting and osteoporosis.
Mecanismo De Acción
[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol works by selectively binding to androgen receptors in the body, specifically in muscle and bone tissue. This leads to an increase in protein synthesis and muscle growth, as well as an increase in bone density. Unlike traditional anabolic steroids, [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol does not bind to androgen receptors in other tissues such as the liver, prostate, and skin, which reduces the risk of side effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol can increase lean body mass and muscle strength in both healthy and elderly individuals. It has also been shown to increase bone density and improve bone health. [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol has a long half-life and can be taken orally, making it a convenient option for patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol has several advantages for lab experiments, including its high selectivity for androgen receptors in muscle and bone tissue, its oral bioavailability, and its long half-life. However, there are limitations to its use in lab experiments, including its high cost and the need for specialized equipment to synthesize and analyze the compound.
Direcciones Futuras
There are several future directions for [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol research, including its potential use in treating other conditions such as muscle wasting in cancer patients, sarcopenia, and osteoporosis. There is also potential for the development of other SARMs with different selectivity profiles and improved potency. Further research is needed to fully understand the long-term effects and safety of [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol use.
Métodos De Síntesis
[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of a cyclopentanone with a protected hydroxymethyl group, followed by a series of deprotection and esterification steps to yield the final product. The synthesis method has been optimized to yield high purity and high yield of [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol.
Aplicaciones Científicas De Investigación
[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol has been extensively studied for its potential use in treating muscle wasting and osteoporosis. It has been shown to increase muscle mass and bone density in animal models, without the androgenic side effects seen with traditional anabolic steroids. [(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol has also been studied for its potential use in treating other conditions such as breast cancer and benign prostatic hyperplasia.
Propiedades
Número CAS |
158214-38-1 |
|---|---|
Nombre del producto |
[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol |
Fórmula molecular |
C11H22O4 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
[(1S,2S)-4,4-diethoxy-2-(hydroxymethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C11H22O4/c1-3-14-11(15-4-2)5-9(7-12)10(6-11)8-13/h9-10,12-13H,3-8H2,1-2H3/t9-,10-/m1/s1 |
Clave InChI |
WSYDRKFPEQKPKC-NXEZZACHSA-N |
SMILES isomérico |
CCOC1(C[C@@H]([C@H](C1)CO)CO)OCC |
SMILES |
CCOC1(CC(C(C1)CO)CO)OCC |
SMILES canónico |
CCOC1(CC(C(C1)CO)CO)OCC |
Sinónimos |
1,2-Cyclopentanedimethanol,4,4-diethoxy-,trans-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




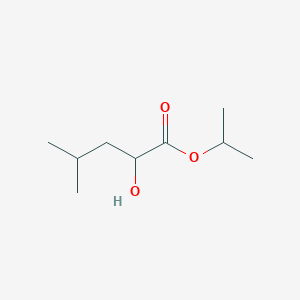
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B125343.png)
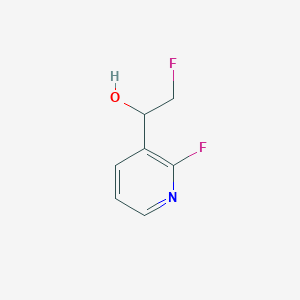
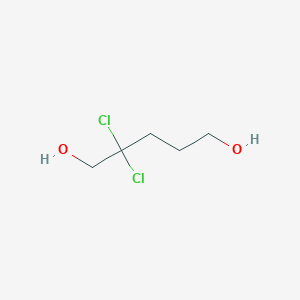
![8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B125356.png)
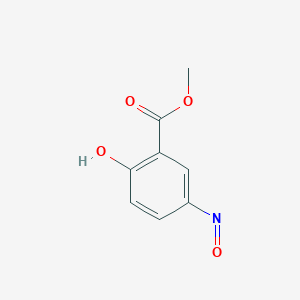
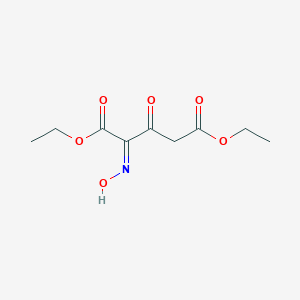
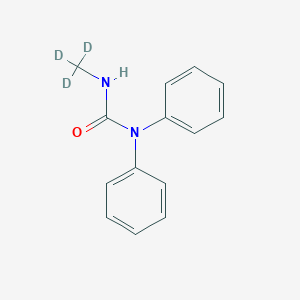
![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)
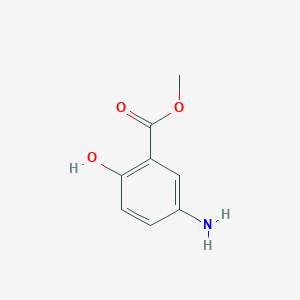
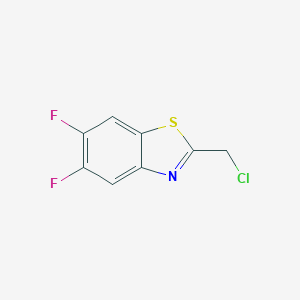
![11-(3-Chloropropyl)benzo[b][1]benzazepine](/img/structure/B125378.png)
![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)